![molecular formula C19H27N3O3 B5579162 1-cyclopentyl-N-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5579162.png)
1-cyclopentyl-N-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like 1-cyclopentyl-N-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-3-pyrrolidinecarboxamide typically involves multi-step reactions, starting from simpler precursors. Polycyclic systems, including oxadiazole and pyrrolidine rings, are often synthesized through one-pot condensation reactions, utilizing reagents like carbonyldiimidazole and amidoximes, as demonstrated by Kharchenko et al. (2008) in their synthesis of related bicyclic systems (Kharchenko, Detistov, & Orlov, 2008).
Molecular Structure Analysis
The molecular structure of compounds like 1-cyclopentyl-N-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-3-pyrrolidinecarboxamide can be elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques provide information about the compound's functional groups, bond connectivity, and stereochemistry, crucial for understanding its chemical behavior and potential interactions.
Chemical Reactions and Properties
Compounds with similar structural features often exhibit a range of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the functional groups present. For instance, cycloaddition reactions, as described by Carruthers and Moses (1988), can lead to the formation of new cyclic structures, which are fundamental in constructing complex molecules like 1-cyclopentyl-N-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-3-pyrrolidinecarboxamide (Carruthers & Moses, 1988).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Applications
Synthesis of Antiallergic Compounds : Research on the synthesis of 5-Oxo-5H-[1]benzopyrano[2,3-b]pyridines and their tetrazole analogues from related compounds demonstrated significant antiallergic activity, suggesting the potential of similar synthetic compounds in developing antiallergic agents (A. Nohara et al., 1985).
Novel Pyridothienopyrimidines : Synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems from compounds like 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides showcases the diversity of heterocyclic compounds that can be synthesized for potential applications in medicinal chemistry (E. A. Bakhite et al., 2005).
Bicyclic Systems Synthesis : A study on the one-pot condensation leading to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems indicates the potential for synthesizing complex molecules that may have biological activities, with the structures confirmed by various spectroscopic methods (Y. Kharchenko et al., 2008).
Cyclocondensation Reactions : Research on cyclocondensation reactions involving compounds like methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles highlights the versatility of synthetic approaches in creating trifluoromethyl-containing heterocyclic compounds (V. Sokolov et al., 2014).
Antimicrobial Activity : Synthesis of novel compounds like 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides and their derivatives demonstrates the exploration of heterocyclic compounds for antimicrobial activities, suggesting a possible research application for similar compounds (E. A. Bakhite et al., 2004).
Eigenschaften
IUPAC Name |
1-cyclopentyl-N-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-21(12-16-15-8-4-5-9-17(15)25-20-16)19(24)13-10-18(23)22(11-13)14-6-2-3-7-14/h13-14H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYHEVNXUBINKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC2=C1CCCC2)C(=O)C3CC(=O)N(C3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)-3-pyrrolidinecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.